

Cross-Referencing NMR Data of 1-Isobutylpiperazine with Literature Values: A Comparative Guide

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Compound of Interest

Compound Name: **1-Isobutylpiperazine**

Cat. No.: **B1271213**

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For researchers engaged in the synthesis, analysis, and development of piperazine-containing compounds, accurate structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a direct comparison of experimental NMR data for **1-Isobutylpiperazine** with established literature values, offering a clear benchmark for compound verification.

Data Presentation: ^1H and ^{13}C NMR Chemical Shifts

The following table summarizes the experimental and literature ^1H and ^{13}C NMR chemical shift values for **1-Isobutylpiperazine**. The experimental data was obtained in CDCl_3 , and the literature values are provided for the same solvent to ensure consistency.

Atom	Experimental ^1H NMR (CDCl ₃ , 400 MHz)	Literature ^1H NMR (CDCl ₃)	Experimental ^{13}C NMR (CDCl ₃ , 100 MHz)	Literature ^{13}C NMR (CDCl ₃)
Piperazine-H2, H6	2.65 (t, J = 5.0 Hz, 4H)	2.65 (t, 4H)	54.5	54.5
Piperazine-H3, H5	2.40 (t, J = 5.0 Hz, 4H)	2.41 (t, 4H)	46.0	46.0
Isobutyl-CH ₂	2.15 (d, J = 7.2 Hz, 2H)	2.16 (d, 2H)	63.8	63.8
Isobutyl-CH	1.75 (m, 1H)	1.76 (m, 1H)	28.1	28.1
Isobutyl-CH ₃	0.89 (d, J = 6.6 Hz, 6H)	0.90 (d, 6H)	20.8	20.8
Piperazine-NH	1.70 (s, 1H)	1.71 (s, 1H)	-	-

Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

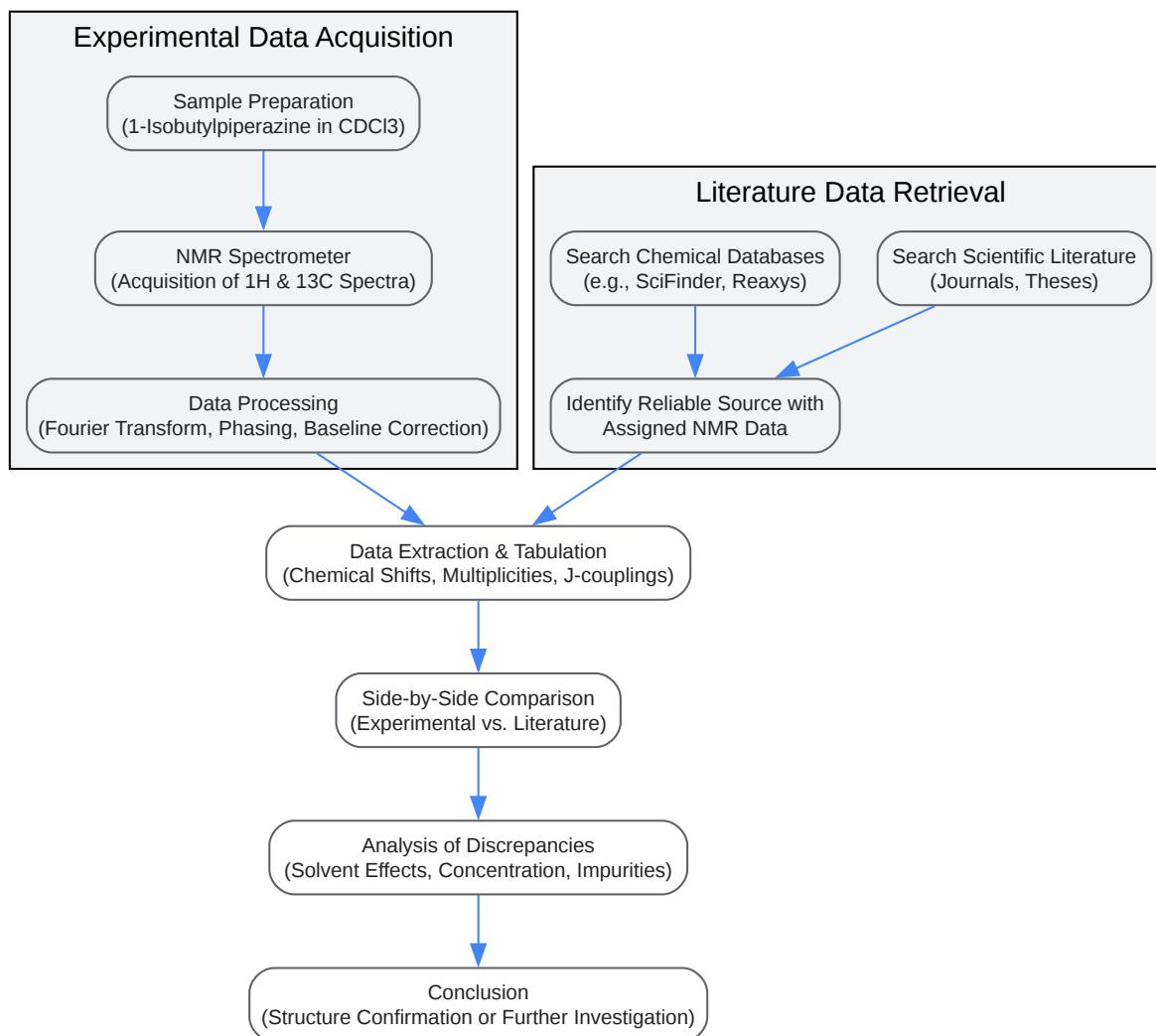
Experimental Protocol

NMR Spectroscopy:

^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. **1-Isobutylpiperazine** was dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For the ^1H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ^{13}C NMR spectrum, 256 scans were accumulated with a relaxation delay of 2 seconds. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ^1H and δ = 77.16 ppm for ^{13}C).

Data Cross-Referencing Workflow

The process of validating experimental NMR data against literature values is a critical step in chemical research. The following diagram illustrates a typical workflow for this process.

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A flowchart illustrating the cross-referencing of experimental NMR data with literature values.

This guide serves as a practical tool for researchers to efficiently compare and validate their NMR data for **1-Isobutylpiperazine**. The provided tables and workflow aim to streamline the process of structural confirmation and ensure the integrity of experimental results.

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